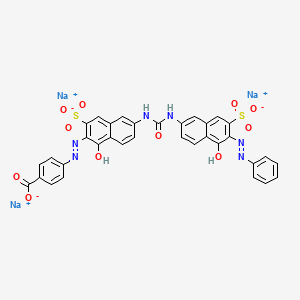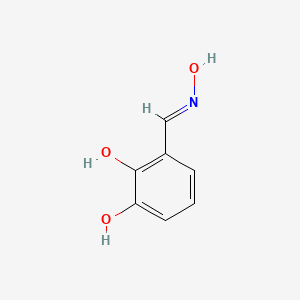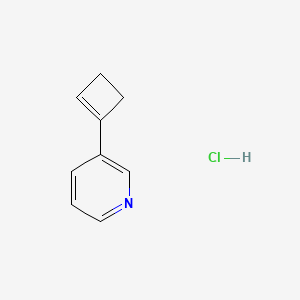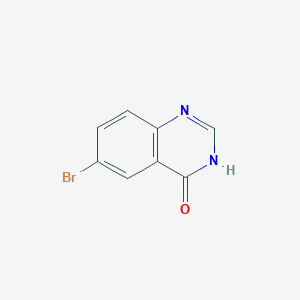![molecular formula C11H10ClNO2S B1460694 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol CAS No. 926251-43-6](/img/structure/B1460694.png)
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol
Übersicht
Beschreibung
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol is a chemical compound that features a thiazole ring substituted with a chloromethyl group and a methoxyphenol moiety
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Biochemische Analyse
Biochemical Properties
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in various biochemical processes, including enzyme inhibition and activation . For instance, it can interact with enzymes such as glutathione S-transferase, which is involved in detoxification processes . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function . Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s biochemical interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound’s interaction with glutathione S-transferase can impact the cellular redox state, leading to changes in gene expression related to oxidative stress responses . Furthermore, its ability to form covalent bonds with proteins can alter cellular signaling pathways, potentially affecting cell proliferation, apoptosis, and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions with aromatic amino acids in proteins . The chloromethyl group can form covalent bonds with nucleophilic residues such as cysteine, serine, and lysine, leading to enzyme inhibition or activation . Additionally, the methoxy group can engage in hydrogen bonding with polar residues, further stabilizing the compound-protein complex . These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity . These dosage effects are critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biochemical activities . Additionally, its interaction with glutathione S-transferase can influence the detoxification pathways, affecting the overall metabolic balance within cells . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate its distribution within different cellular compartments, affecting its accumulation and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . For example, its interaction with glutathione S-transferase can facilitate its localization to the cytoplasm, where it can exert its biochemical effects . Additionally, post-translational modifications such as phosphorylation can influence its subcellular distribution and activity . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This reaction yields the chloromethylated thiazole, which can then be further reacted with 2-methoxyphenol under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiocyanate can be used under basic conditions to substitute the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the thiazole ring.
Major Products
Substitution Products: Various thiazole derivatives with different substituents replacing the chloromethyl group.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethyl-1,3-thiazole: A simpler thiazole derivative with similar reactivity but lacking the methoxyphenol group.
2-Methoxyphenol (Guaiacol): A phenolic compound with similar redox properties but without the thiazole ring.
Uniqueness
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol is unique due to the combination of the thiazole ring and the methoxyphenol moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs.
Eigenschaften
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-10-4-7(2-3-9(10)14)11-13-8(5-12)6-16-11/h2-4,6,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNTZIITHJILNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)

![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B1460617.png)
![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)
![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)



![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)

